Product packaging for Demethylcotinine(Cat. No.:CAS No. 5980-06-3)

Demethylcotinine

カタログ番号: B1617110
CAS番号: 5980-06-3
分子量: 162.19 g/mol
InChIキー: FXFANIORDKRCCA-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Contextualizing Demethylcotinine within Nicotine (B1678760) and Cotinine (B1669453) Metabolic Pathways

The biotransformation of nicotine in mammals is a multi-step process predominantly carried out by the liver. The primary and most significant metabolic conversion, accounting for 70-80% of nicotine metabolism, is the oxidation of nicotine to cotinine. frontiersin.orgnih.govfrontiersin.org This reaction is mainly catalyzed by the cytochrome P450 enzyme CYP2A6. frontiersin.orgopenbiomarkerjournal.com

Cotinine, the major proximate metabolite of nicotine, subsequently undergoes further metabolism, leading to the formation of at least six primary metabolites, which include this compound. nih.govnih.govthieme-connect.com this compound is formed from cotinine through an N-demethylation reaction. However, this is considered a minor peripheral pathway, with studies indicating that a very small fraction, approximately 0.16%, of cotinine is converted to this compound. frontiersin.org

A significant finding in the study of nicotine metabolism is the discovery of a distinct formation pathway for this compound within the Central Nervous System (CNS). Research has shown that cotinine can cross the blood-brain barrier and enter the brain; however, it does not appear to be metabolized further within the brain itself. nih.govfrontiersin.org Instead, this compound (norcotinine) detected in the brain originates from a different precursor: nornicotine (B190312). frontiersin.orgnih.gov This brain-specific pathway involves the 5'-C-oxidation of nornicotine to produce this compound. frontiersin.orgnih.gov Nornicotine is itself a metabolite formed from the N-demethylation of nicotine. nih.govcdnsciencepub.com

This dual-origin story distinguishes this compound and highlights the tissue-specific nature of nicotine metabolism.

Table 1: Metabolic Pathways Leading to this compound (Norcotinine)
LocationPrecursor CompoundMetabolic ReactionResulting CompoundPrimary Enzyme FamilyReference
Periphery (e.g., Liver)CotinineN-demethylationThis compoundCytochrome P450 frontiersin.orgresearchgate.net
Central Nervous System (CNS)Nornicotine5'-C-oxidationThis compoundNot fully elucidated frontiersin.orgnih.gov

Significance of this compound in Metabolic Pathway Elucidation Studies

The measurement of this compound has been instrumental in confirming and clarifying the sequence of nicotine biotransformation. Early metabolic studies that administered nicotine or cotinine to animal models identified this compound in urine, helping to piece together the downstream processing of cotinine. cdnsciencepub.comnih.gov Its consistent appearance, even as a minor product, provided evidence for the N-demethylation pathway.

Furthermore, the study of this compound has been crucial in revealing the finer details and alternative routes within the metabolic network. For example, research involving the administration of (S)-cotinine-N-oxide, another cotinine metabolite, also resulted in the excretion of this compound. nih.gov This finding prompted deeper investigation into the precise sequence of events, questioning whether demethylation precedes or follows N-oxidation, thereby helping to refine the metabolic map. nih.gov

The most significant contribution of this compound to pathway elucidation is arguably the discovery of its distinct origin in the CNS. The finding that brain this compound is derived from nornicotine rather than cotinine challenged the assumption of a single, uniform metabolic pathway throughout the body. frontiersin.orgnih.gov This discovery underscored the importance of tissue-specific metabolic studies and demonstrated how investigating a seemingly minor metabolite can unveil significant complexities in biochemical pathways. The presence of this compound is often included in comprehensive urinary biomarker panels to determine total nicotine exposure, where the molar sum of nicotine and its major metabolites, including this compound, provides a more accurate measure of nicotine intake, referred to as Total Nicotine Equivalents (TNE). aacrjournals.org

Current Research Landscape and Knowledge Gaps Pertaining to this compound

While this compound is a component of the metabolic profile, significant knowledge gaps pertaining to the compound remain. The specific enzymatic kinetics and regulatory mechanisms governing the peripheral N-demethylation of cotinine are less characterized than the major hydroxylation pathway leading to trans-3'-hydroxycotinine.

The most prominent area requiring further research is the CNS-specific pathway. Key unanswered questions include:

What specific enzyme(s) in the brain are responsible for the 5'-C-oxidation of nornicotine to this compound?

What is the physiological and neuropharmacological significance of this brain-specific metabolic route?

Although this compound is recognized as one of the pharmacologically active nicotine metabolites found in the brain, its specific contribution to the neurobehavioral effects of nicotine is not well understood compared to the roles of cotinine and nornicotine. frontiersin.orgresearchgate.net Resolving these questions could provide a more complete understanding of nicotine's effects on the brain and the roles its various metabolites play.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B1617110 Demethylcotinine CAS No. 5980-06-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(5S)-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFANIORDKRCCA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5980-06-3
Record name Demethylcotinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEMETHYLCOTININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QA8709E9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthetic and Biotransformation Pathways of Demethylcotinine

Formation from Nicotine (B1678760)

The generation of demethylcotinine from nicotine is an indirect, multi-step process. It begins with the conversion of nicotine to an intermediate compound, nornicotine (B190312), which is then further metabolized.

N-Demethylation of Nicotine to Nornicotine

The initial step in this pathway is the oxidative N-demethylation of nicotine, which removes the methyl group from the pyrrolidine (B122466) ring to form nornicotine. nih.govebi.ac.uk This conversion has been demonstrated in both tobacco plants and humans. nih.govnuph.edu.ua In humans, this is a minor metabolic route, with most nornicotine in the urine of smokers originating from the metabolism of nicotine. nuph.edu.uanih.gov

In the tobacco plant (Nicotiana tabacum), the conversion of nicotine to nornicotine is a significant metabolic process, particularly during the senescence and curing of leaves. ebi.ac.ukpnas.org While most commercial tobacco has low nornicotine content, a phenomenon known as "conversion" can lead to a substantial increase in nornicotine levels in some plants. ebi.ac.uk

Oxidative Conversion of Nornicotine to this compound

Following its formation, nornicotine can undergo further oxidation to yield this compound (norcotinine). In studies with rat brain, evidence suggests that this compound is formed via the 5'-C-oxidation of nornicotine. nih.gov Research in rabbit liver preparations also demonstrated the conversion of nornicotine to this compound. researchgate.net Specifically, this compound was detected in incubations of nornicotine with the 10,000g supernatant fraction of rabbit liver, but not with microsomal preparations alone, indicating the involvement of a soluble enzyme. researchgate.net The oxidative conversion of nornicotine to this compound in humans has also been reported. nih.govumn.edu

Enzymatic Systems Implicated in Nicotine to this compound Conversion (e.g., Cytochrome P450 Enzymes)

The transformation of nicotine to nornicotine is catalyzed by cytochrome P450 (CYP) enzymes. In tobacco plants, a specific family of these enzymes, CYP82E, is responsible. researchgate.net Key enzymes identified include CYP82E4, CYP82E5v2, and CYP82E10. pnas.orgoup.comnih.gov CYP82E4 is considered the major enzyme for this conversion in tobacco. pnas.orgnih.gov These enzymes exhibit enantioselectivity, preferentially demethylating (R)-nicotine over (S)-nicotine. nih.gov

In humans, the N-demethylation of nicotine to nornicotine is a minor pathway catalyzed by hepatic enzymes, including CYP2A6 and CYP2B6. pharmgkb.orgnih.gov CYP2A13 may also contribute. pharmgkb.org The subsequent oxidation of nornicotine to this compound involves different enzymatic processes, as suggested by the requirement of soluble enzymes in rabbit liver studies. researchgate.net In rat brain, the local oxidative N-demethylation of nicotine to nornicotine is thought to occur, followed by 5'-C-oxidation to form this compound. nih.gov

Table 1: Research Findings on Enzymes Catalyzing Nicotine to Nornicotine Conversion

EnzymeOrganism/SystemKey Research Finding
CYP82E4Tobacco (Nicotiana tabacum)Identified as the major enzyme mediating the conversion of nicotine to nornicotine, particularly during leaf senescence. pnas.orgnih.gov It demethylates (R)-nicotine about 3-fold faster than (S)-nicotine. nih.gov
CYP82E5v2Tobacco (Nicotiana tabacum)A functional nicotine N-demethylase that plays a key role in nornicotine production in green tobacco leaves. oup.com It demethylates (R)-nicotine approximately 10-fold faster than (S)-nicotine. nih.gov
CYP82E10Tobacco (Nicotiana tabacum)A functional nicotine N-demethylase that contributes to nornicotine biosynthesis. nih.gov Like CYP82E5v2, it shows a 10-fold higher demethylation rate for (R)-nicotine compared to (S)-nicotine. nih.gov
CYP2A6Humans (Liver)A primary enzyme in overall nicotine metabolism that also catalyzes the minor pathway of N-demethylation to nornicotine. pharmgkb.org
CYP2B6Humans (Liver)Contributes to the N-demethylation of nicotine to nornicotine in humans. pharmgkb.org

Formation from Cotinine (B1669453)

This compound can also be formed directly from cotinine, the major metabolite of nicotine.

Demethylation of Cotinine to this compound

The direct N-demethylation of cotinine results in the formation of this compound (norcotinine). nuph.edu.ua This is recognized as a minor metabolic pathway for cotinine in humans. umn.edunih.gov this compound is one of several primary metabolites of cotinine, which also include 3′-hydroxycotinine and cotinine N-oxide. nuph.edu.ua

Enzymatic Mechanisms Governing Cotinine Demethylation

The enzymatic mechanism for the demethylation of cotinine involves cytochrome P450 enzymes. In vitro studies have demonstrated that human CYP2A6, the same enzyme primarily responsible for converting nicotine to cotinine, also catalyzes the formation of this compound from cotinine. umn.edu The proposed mechanism involves N-hydroxylation of cotinine to form an intermediate, N-(hydroxymethyl)norcotinine. researchgate.net This intermediate subsequently undergoes deformylation to yield the final product, this compound. researchgate.net

Table 2: Summary of this compound Formation Pathways

Precursor CompoundIntermediate CompoundFinal ProductKey Transformation Step
NicotineNornicotineThis compoundInitial N-demethylation of nicotine, followed by oxidative conversion of nornicotine. nih.govnih.gov
CotinineN-(hydroxymethyl)norcotinineThis compoundDirect N-demethylation of cotinine via N-hydroxylation and subsequent deformylation. researchgate.net

Interplay with Other Nicotine and Cotinine Metabolites

The biotransformation of nicotine is a complex process involving multiple enzymatic pathways that result in a wide array of metabolites. This compound, also known as norcotinine (B101708), is one such metabolite, and its formation is intricately linked to the broader metabolic fate of both nicotine and its primary metabolite, cotinine. nih.gov Understanding the position of this compound within this metabolic network requires an examination of the primary and secondary metabolites of nicotine and the key enzymatic branch points that dictate the direction of biotransformation.

Overview of Primary and Secondary Metabolites in Nicotine Biotransformation

The metabolism of nicotine in humans is extensive, with approximately 90% of a dose being metabolized and excreted in urine as various metabolites. nih.gov This process is primarily carried out in the liver by a group of enzymes, most notably the cytochrome P450 (CYP) family, particularly CYP2A6. pharmgkb.orgalliedacademies.orgnih.gov The metabolic pathways can be broadly categorized into primary and secondary transformations.

Primary Metabolic Pathways of Nicotine:

Cotinine Formation: The most significant pathway, accounting for 70-80% of nicotine metabolism, is the conversion to cotinine. pharmgkb.orgmdpi.com This process begins with the CYP2A6-mediated 5′-oxidation of nicotine to form an unstable intermediate, nicotine-Δ1′(5′)-iminium ion. nih.govnih.gov This intermediate is then converted by the cytoplasmic enzyme aldehyde oxidase to cotinine. pharmgkb.org

Nicotine N'-Oxidation: A smaller portion of nicotine, around 4-7%, is metabolized by flavin-containing monooxygenase 3 (FMO3) to form nicotine N'-oxide. nih.govpharmgkb.org

N-Glucuronidation: Approximately 3-5% of nicotine undergoes glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, to form nicotine-N-β-glucuronide. nih.govnih.gov

N-Demethylation to Nornicotine: A minor pathway, accounting for less than 1% of nicotine metabolism, is the N-demethylation of nicotine to produce nornicotine. pharmgkb.org This reaction can be catalyzed by CYP2A6. pharmgkb.org

Secondary Metabolism (Metabolism of Cotinine):

Once formed, cotinine itself becomes a substrate for further metabolism, leading to a range of secondary metabolites. This compound (norcotinine) is a metabolite in this downstream cascade. nih.gov The primary metabolites of cotinine include:

Trans-3'-hydroxycotinine: This is the most abundant urinary metabolite of nicotine, accounting for 40-60% of the original nicotine dose. nih.govpharmgkb.org The conversion of cotinine to trans-3'-hydroxycotinine is exclusively mediated by the CYP2A6 enzyme. mdpi.com

Cotinine Glucuronide: A significant portion of cotinine is conjugated with glucuronic acid to form cotinine glucuronide. nih.gov

Other Cotinine Metabolites: Other identified metabolites of cotinine include 5'-hydroxycotinine, cotinine N-oxide, and this compound (norcotinine). nih.govnih.gov

The formation of this compound can occur via the N-demethylation of cotinine. frontiersin.org Another route involves the oxidation of nornicotine, which is a primary metabolite of nicotine. cdnsciencepub.com

Parent CompoundPrimary MetabolitesKey EnzymesSecondary Metabolites (from Cotinine)
NicotineCotinineCYP2A6, Aldehyde Oxidasetrans-3'-hydroxycotinine
Nicotine N'-oxideFMO3Cotinine Glucuronide
Nicotine GlucuronideUGTThis compound (Norcotinine)
NornicotineCYP2A65'-hydroxycotinine

Metabolic Branch Points and Divergent Pathways

The metabolic fate of nicotine is determined by several critical branch points where different enzymatic pathways compete for the same substrate. These branch points dictate the relative amounts of various metabolites produced, including the precursors to this compound.

The initial and most significant branch point in nicotine metabolism is governed primarily by the activity of the CYP2A6 enzyme. alliedacademies.orgmdpi.com Over 90% of the metabolic clearance of nicotine is dependent on this enzyme. mdpi.com

Nicotine 5'-Oxidation vs. Other Primary Pathways: The primary branch point involves the CYP2A6-catalyzed 5'-oxidation of nicotine leading to cotinine, versus alternative pathways like N'-oxidation (via FMO) and N-glucuronidation (via UGTs). nih.gov The high efficiency of CYP2A6 in most individuals ensures that the cotinine pathway is dominant. pharmgkb.orgf1000research.com

Once nicotine is converted to cotinine, a secondary set of branch points emerges for cotinine metabolism, also heavily influenced by CYP2A6:

Cotinine 3'-Hydroxylation vs. N-Demethylation: Cotinine is a substrate for further CYP2A6-mediated reactions. The main pathway is 3'-hydroxylation to form trans-3'-hydroxycotinine. mdpi.com However, cotinine can also undergo N-demethylation to form this compound (norcotinine). frontiersin.org The relative activity of CYP2A6 towards these different transformations influences the proportion of this compound formed from cotinine.

Another divergent pathway leading to this compound originates from a minor primary metabolite of nicotine:

Nornicotine Oxidation: Nicotine can be demethylated to nornicotine by enzymes including CYP2A6. pharmgkb.org This nornicotine can then be further oxidized to form this compound. cdnsciencepub.com This represents an alternative route to this compound that bypasses cotinine as an intermediate. In vitro studies with rabbit liver enzymes have demonstrated that nornicotine can be converted to this compound. cdnsciencepub.com

Analytical Methodologies for Demethylcotinine Quantification in Biological Matrices

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov Various chromatographic methods are utilized for the analysis of demethylcotinine, each offering distinct advantages in terms of sensitivity, specificity, and throughput. nih.govijpsjournal.comunipune.ac.in

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of drug metabolites in complex biological matrices. novabioassays.com Its high sensitivity, specificity, and versatility make it particularly suitable for quantifying compounds like this compound. researchgate.netbiotrial.com

A notable development in LC-MS is the thermospray (TSP) interface, which allows for the direct analysis of LC effluents. nih.govscripps.edu A rapid thermospray LC-MS method has been developed for the simultaneous determination of nicotine (B1678760) and 17 of its metabolites, including this compound. nih.govebi.ac.uk This technique involves separating the metabolites using reversed-phase high-performance liquid chromatography (HPLC) and then achieving chemical ionization by the post-column addition of an ammonium (B1175870) acetate (B1210297) buffer. nih.govebi.ac.uk Quantification is performed by selectively monitoring the unique protonated molecular ion of each metabolite. nih.govebi.ac.uk For this compound, linear responses have been observed over a concentration range of 20-8000 ng/mL. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and specificity compared to single quadrupole LC-MS. researchgate.netbiotrial.comresearchgate.net This technique combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. researchgate.net In LC-MS/MS, a precursor ion is selected and then fragmented to generate product ions, a process known as multiple-reaction monitoring (MRM). researchgate.netnih.gov This minimizes interference from other molecules in the biological matrix that may have the same molecular weight as the analyte. nih.gov

LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of nicotine and its major metabolites, including this compound (also referred to as norcotinine), in human urine and plasma. ebi.ac.ukresearchgate.net These methods often employ a simple solid-phase extraction (SPE) procedure for sample cleanup, followed by analysis on a reversed-phase column. researchgate.net The high sensitivity of LC-MS/MS allows for the detection of low concentrations of metabolites, with limits of quantification often in the low ng/mL range. researchgate.net

Table 1: LC-MS/MS Method Parameters for Nicotine Metabolite Analysis

Parameter Description
Instrumentation Liquid chromatograph coupled to a tandem or triple quadrupole mass spectrometer. researchgate.net
Ionization Mode Electrospray Ionization (ESI) is commonly used for its ability to generate ions directly from the liquid phase. researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for high selectivity. researchgate.net
Internal Standards Deuterated analogs of the analytes are used to ensure accuracy and precision. researchgate.net

| Validation | Methods are validated according to regulatory guidelines (e.g., FDA) for accuracy, precision, selectivity, and stability. researchgate.netresolian.comnih.gov |

Thermospray LC-MS Methodologies

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of various compounds. nih.govijpsjournal.com Several HPLC methods with ultraviolet (UV) detection have been developed for the determination of nicotine and its metabolites, including this compound, in biological fluids like serum. ebi.ac.ukncats.io These methods typically involve a reversed-phase column for separation and often utilize solid-phase extraction for sample preparation to remove interfering substances. ebi.ac.uk The specificity and reliability of these HPLC methods make them suitable for routine analysis. ebi.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com It has been used for the quantification of nicotine metabolites, including this compound. scispace.comlookchem.com For the analysis of less volatile compounds or those that are not amenable to direct GC analysis, derivatization is often required to increase their volatility and improve their chromatographic properties. nih.govresearchgate.net GC-MS offers high selectivity and sensitivity, particularly when operated in selected ion monitoring (SIM) or tandem MS (GC-MS/MS) mode. thermofisher.comnih.gov

Sample Preparation and Matrix Effects in this compound Analysis

The analysis of this compound in biological matrices such as plasma, serum, and urine presents a significant challenge due to the complexity of these samples. novabioassays.combjbabs.orgijpsjournal.com Biological fluids contain numerous endogenous components like proteins, salts, and other organic compounds that can interfere with the analysis. bjbabs.orgpsu.edu Therefore, adequate sample preparation is a critical step to isolate the analyte of interest, remove interfering substances, and improve the accuracy and precision of the analytical method. bjbabs.orgchromatographyonline.comnih.gov

Commonly used sample preparation techniques include:

Protein Precipitation (PP): A simple and fast method to remove proteins from the sample, often using organic solvents like acetonitrile (B52724) or methanol. ijpsjournal.comchromatographyonline.com

Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquid phases. chromatographyonline.comijper.org

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate and concentrate the analyte from the sample matrix. researchgate.netchromatographyonline.com

Matrix effects are a significant concern in bioanalysis, particularly with LC-MS based methods. biotage.combataviabiosciences.comnemc.usunesp.br These effects occur when co-eluting endogenous components from the sample matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification. bataviabiosciences.comnemc.us The evaluation of matrix effects is a crucial part of method validation to ensure the reliability of the results. biotage.combataviabiosciences.com This is often done by comparing the response of the analyte in the presence and absence of the matrix. biotage.combataviabiosciences.com

Table 2: Common Compound Names Mentioned

Compound Name
This compound
Nicotine
Cotinine (B1669453)
trans-3'-hydroxycotinine
Nicotine-1'-N-oxide
Norcotinine (B101708)
N-ethylnorcotinine
Cotinine N-oxide
Nicotine-N-glucuronide
Cotinine-N-glucuronide
trans-3'-hydroxy-cotinine-O-glucuronide
Nornicotine (B190312)
4-hydroxy-(3-pyridyl) butanoic acid
Dimethylamine
Trimethylamine
Trimethylamine N-oxide
Docetaxel
Abametapir
Indole-3-acetic acid
DMT N-oxide
Vindoline
Vindorosine
Ajmalicine
Tetrahydroalstonine
Isovindolinine
Vindolinine
Pericyclivine
Betamethasone
Norgestrel
Halcinonide
Beclomethasone dipropionate
Testosterone propionate
Ethylenediamine
3-methylhistidine
Tiopronin
Amlodipine
Olmesartan
Dimethicone
Docetaxel

Method Validation Parameters in this compound Quantification

Method validation is a critical process in analytical chemistry that confirms a developed analytical procedure is suitable for its intended purpose. For the quantification of this compound in biological matrices, this involves a thorough evaluation of several performance characteristics to ensure the reliability and accuracy of the results. These parameters are essential for regulatory acceptance and for guaranteeing that the data generated can be confidently used in research and clinical settings.

Linearity and Dynamic Range

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. scielo.br This is a fundamental parameter in quantitative analysis as it underpins the accuracy of the measurements. The dynamic range, on the other hand, is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable levels of precision, accuracy, and linearity. demarcheiso17025.com

The process of determining linearity typically involves analyzing a series of calibration standards at different concentrations. scielo.br International guidelines, such as those from the International Council for Harmonisation (ICH), recommend using a minimum of five concentration levels to establish linearity. The data obtained from these analyses are then plotted to create a calibration curve, and the linearity is often evaluated by the coefficient of determination (R²). An R² value greater than 0.99 is generally considered evidence of a good linear fit.

The dynamic range is established from the linearity studies and is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). europa.eu This range represents the working boundaries of the assay where this compound can be reliably quantified.

Table 1: Representative Linearity and Dynamic Range Data for this compound Quantification

ParameterValueReference
Calibration Curve Range1 - 100 ng/mLFictional Example
Number of Calibration Points6Fictional Example
Regression Equationy = 5000x + 100Fictional Example
Coefficient of Determination (R²)> 0.995Fictional Example
Lower Limit of Quantification (LLOQ)1 ng/mLFictional Example
Upper Limit of Quantification (ULOQ)100 ng/mLFictional Example

This table presents fictional data for illustrative purposes.

Precision and Accuracy Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions. chromatographyonline.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy, conversely, is the closeness of the mean of a set of results to the true or accepted reference value and is often expressed as percent recovery. chromatographyonline.comloesungsfabrik.de

The assessment of precision is typically divided into two levels:

Repeatability (Intra-assay precision): This evaluates the precision under the same operating conditions over a short interval of time. chromatographyonline.com

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

Accuracy is determined by analyzing samples with known concentrations of this compound (e.g., spiked control samples) and comparing the measured concentration to the true value. loesungsfabrik.de

Table 2: Illustrative Precision and Accuracy Data for this compound Quantification

Quality Control SampleConcentration (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (% Recovery)
Low QC3< 5%< 10%95 - 105%
Medium QC30< 5%< 10%95 - 105%
High QC75< 5%< 10%95 - 105%

This table presents fictional data for illustrative purposes.

Limits of Detection and Quantification

The limit of detection (LOD) and the limit of quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. loesungsfabrik.de The LOQ, on the other hand, is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. loesungsfabrik.deloesungsfabrik.de

Several methods can be used to determine the LOD and LOQ, including:

Signal-to-Noise Ratio: This approach is commonly used for analytical methods that exhibit baseline noise, such as chromatography. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. loesungsfabrik.de

Standard Deviation of the Blank: The LOD and LOQ can be calculated based on the standard deviation of the response of blank samples. oiv.int

Calibration Curve: The LOD and LOQ can also be estimated from the slope of the calibration curve and the standard deviation of the y-intercepts of the regression line. loesungsfabrik.de

The LOQ is a critical parameter as it defines the lower end of the dynamic range of the assay. researchgate.net

Table 3: Example Limits of Detection and Quantification for this compound

ParameterMethodTypical Value
Limit of Detection (LOD)Signal-to-Noise (3:1)0.3 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise (10:1)1.0 ng/mL

This table presents fictional data for illustrative purposes.

Investigative Studies of Demethylcotinine in in Vitro and in Vivo Non Human Systems

In Vitro Biotransformation Studies

In vitro studies are fundamental to elucidating the metabolic pathways of xenobiotics by isolating specific biological components. For demethylcotinine, these studies have been crucial in identifying its formation routes from nicotine (B1678760) precursors.

The liver is the primary site of nicotine metabolism, and in vitro systems using hepatic preparations have been instrumental in understanding the biotransformation processes. nih.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. wuxiapptec.com

This compound is recognized as a minor metabolite of nicotine. thieme-connect.com Its formation is primarily understood through the N-demethylation of cotinine (B1669453). Early research identified that the degradation of cotinine could lead to the formation of this compound. acs.org Studies using rabbit liver preparations have explored the metabolism of nicotine-related alkaloids. While norcotinine (B101708) (an alternative name for this compound) was not detected in incubations of nornicotine (B190312) with microsomal preparations alone, it was identified when using the 10,000g supernatant fraction of rabbit liver. researchgate.net This suggests the involvement of a soluble, or cytosolic, enzyme in the conversion of nornicotine to norcotinine, rather than a purely microsomal one. researchgate.net

The primary routes of nicotine metabolism involve its oxidation to cotinine, catalyzed mainly by CYP2A6. frontiersin.org Cotinine can then undergo further metabolism, including demethylation, to form this compound. thieme-connect.com

Table 1: Key Enzymes and Preparations in this compound-Related Metabolism Click on the headers to sort the data.

Preparation/EnzymeRole in Nicotine/Cotinine MetabolismRelevance to this compoundSource
Hepatic MicrosomesRich source of Phase I enzymes (e.g., CYPs) responsible for the primary oxidation of nicotine to cotinine. wuxiapptec.compsu.eduMetabolizes the precursor, cotinine. wuxiapptec.compsu.edu
Cytochrome P450 (CYP) 2A6The predominant enzyme responsible for the C-oxidation of nicotine to form cotinine. frontiersin.orgCatalyzes the formation of the direct precursor to this compound. frontiersin.org
Liver S9 FractionA mixture of microsomal and cytosolic fractions, containing both Phase I and Phase II enzymes. wuxiapptec.combioivt.comNecessary for observing the formation of norcotinine (this compound) from nornicotine in rabbits, suggesting the involvement of cytosolic enzymes. researchgate.net wuxiapptec.comresearchgate.netbioivt.com
Soluble/Cytosolic EnzymesPresumed to be involved in the conversion of nornicotine to norcotinine (this compound). researchgate.netDirectly implicated in a formation pathway of this compound in certain in vitro systems. researchgate.net

In vitro to in vivo extrapolation (IVIVE) is a modeling approach used to predict the in vivo pharmacokinetic behavior of a compound from in vitro metabolism data. wuxiapptec.comnih.gov This process often involves physiologically based pharmacokinetic (PBPK) models, which simulate the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body. altex.orgnih.gov

The establishment of an IVIVE model typically involves two main steps: determining the intrinsic hepatic clearance from in vitro studies (e.g., using liver microsomes or hepatocytes) and then using a correction equation to predict the in vivo clearance. wuxiapptec.com While IVIVE has been successfully applied to many compounds, specific PBPK models and IVIVE workflows for this compound are not extensively detailed in the available scientific literature. However, the principles of IVIVE are applicable. Data on the rate of this compound formation and its subsequent metabolism from in vitro systems could be integrated into PBPK models for nicotine and its major metabolites to refine predictions of its disposition in a whole organism. Such models are crucial for translating in vitro findings into a relevant in vivo context for risk assessment without relying solely on animal testing. nih.gov

The choice of in vitro test system is critical for obtaining meaningful metabolic data. While liver microsomes are excellent for studying Phase I metabolism, they lack the soluble enzymes found in the cytosol. xenotech.com S9 fractions, which are post-mitochondrial supernatants, contain both microsomal and cytosolic components and thus provide a more complete metabolic picture, encompassing both Phase I and Phase II enzymatic reactions. wuxiapptec.combioivt.com

The finding that norcotinine (this compound) formation from nornicotine in rabbit liver preparations required the 10,000g supernatant (the precursor to the S9 fraction) and was not observed with microsomes alone highlights the importance of this methodological choice. researchgate.net It implies that focusing solely on microsomal assays could lead to an incomplete profile of metabolite formation. researchgate.net

For successful in vitro assays, several factors must be optimized:

Cofactor Fortification : Assays using S9 fractions or microsomes require the addition of cofactors to support enzymatic activity. For Phase I reactions, an NADPH-regenerating system is essential to ensure that NADPH levels, which are consumed by CYP enzymes, are not a limiting factor. bioivt.comxenotech.com

Protein Concentration : The amount of S9 or microsomal protein in the incubation must be carefully chosen. Studies have optimized conditions such as S9 protein concentration to ensure efficient metabolic activation. nih.gov

Incubation Time : The duration of the assay must be sufficient to observe the formation of metabolites of interest. nih.govresearchgate.net

Application of In Vitro to In Vivo Extrapolation (IVIVE) Models

Animal Model Research for Metabolic Profiling

Animal models are indispensable for studying the disposition of metabolites in a complex biological system, providing insights into tissue distribution and species-specific metabolic differences.

Studies in rodents and rabbits have been foundational in mapping the distribution of nicotine and its metabolites. Following administration in rats, nicotine concentrations are found to be highest in the kidneys, followed by the liver, blood, and brain. healthcouncil.nl Its primary metabolite, cotinine, accumulates in the plasma. healthcouncil.nl

Research examining the brains of rats administered nicotine has identified several key metabolites. One study quantified cotinine, nornicotine, and norcotinine in the brain, demonstrating that these metabolites can cross the blood-brain barrier and accumulate in neural tissue. nih.gov A more recent, comprehensive study using advanced mass spectrometry identified nicotine and 11 of its metabolites in both the blood and brain of rats. nih.gov This research confirmed that besides cotinine being the main metabolite, trans-3'-hydroxy-cotinine, nicotine-N-oxide, and norcotinine were the next most abundant metabolites in these compartments. nih.gov The study also noted that the pharmacokinetic profile of nicotine metabolites in the brain was different from that in the peripheral system, underscoring the importance of direct brain measurements. nih.gov

In mice, studies with radiolabeled cotinine have also been used to trace its distribution and identify subsequent metabolites, including this compound, in collected urine. psu.edu

Table 2: Distribution and Levels of Nicotine Metabolites in Rat Brain (4h Post-Injection) Click on the headers to sort the data.

MetaboliteConcentration (ng/g brain)Source
Cotinine44.6 nih.gov
Nornicotine11.7 nih.gov
Norcotinine3.1 nih.gov

Note: Norcotinine is a distinct metabolite from this compound, though both are products of demethylation pathways.

The metabolism of xenobiotics can vary significantly between species, a critical consideration when extrapolating animal data. nih.govnih.gov The pathways leading to this compound are subject to this species-specific variation.

Research has shown differences in how various animals process nicotine and its alkaloids. For instance, following the infusion of nornicotine in dogs, both unchanged nornicotine and norcotinine (this compound) were recovered in urine. researchgate.net Similarly, studies in rabbits also detected norcotinine after nornicotine administration. researchgate.net Comparative in vitro studies using hepatic supernatant preparations from hamsters, mice, rats, and guinea pigs have also been conducted to investigate the products of N-demethylation. researchgate.net

The emergence of species-specific metabolic pathways is a result of evolutionary diversification of enzymes. frontiersin.org While the fundamental pathways for processing common compounds may be conserved, the specific enzymes and the resulting metabolite profiles can be unique to a particular species or genus. frontiersin.orgnih.gov Therefore, understanding the metabolic network in each animal model is crucial for correctly interpreting the relevance of the findings to other species. nih.gov

Demethylcotinine As a Research Biomarker in Exposure Studies

Rationale for Demethylcotinine as a Research Biomarker

This compound, a metabolite of nicotine (B1678760), is gaining attention as a valuable research biomarker in studies examining exposure to tobacco smoke. ucsf.edunih.gov Its utility stems from its place in the metabolic pathway of nicotine. Following exposure, nicotine is primarily metabolized to cotinine (B1669453), which is then further metabolized to a variety of other compounds, including this compound (also known as norcotinine). nih.govresearchgate.net

The rationale for using this compound lies in its potential to provide a more nuanced picture of tobacco exposure than cotinine alone. Research suggests that the rate and pattern of nicotine metabolism can vary between individuals due to genetic and environmental factors. nih.govresearchgate.net By measuring multiple metabolites like this compound alongside cotinine, researchers can gain insights into these individual metabolic differences. google.comgoogle.com This multi-faceted approach can lead to a more accurate assessment of the total nicotine dose absorbed by an individual. researchgate.net

Furthermore, some studies have indicated that certain nicotine metabolites may have longer half-lives than cotinine, potentially making them more sensitive indicators of passive or intermittent exposure to tobacco smoke. researchgate.netresearchgate.net The investigation of this compound and other minor metabolites is crucial for a comprehensive understanding of nicotine's fate in the body and for refining the tools used to quantify exposure in various populations. shu.ac.uknih.gov

Comparative Analysis of this compound with Other Established Research Biomarkers (e.g., Cotinine)

Cotinine has long been considered the gold standard biomarker for tobacco smoke exposure due to its high specificity and sensitivity, and its relatively long half-life of about 16 hours compared to nicotine's 2-hour half-life. nih.govnih.gov However, relying solely on cotinine may not capture the full extent of exposure or account for individual variations in metabolism. google.comgoogle.com This is where the comparative analysis with metabolites like this compound becomes significant.

While cotinine is the major metabolite of nicotine, this compound represents a different metabolic route. nih.govresearchgate.net The ratio of different nicotine metabolites can provide valuable information. For instance, the ratio of trans-3'-hydroxycotinine to cotinine is used as a proxy for the activity of the CYP2A6 enzyme, a key player in nicotine metabolism. Similarly, analyzing the levels of this compound in conjunction with cotinine could offer a more detailed profile of an individual's metabolic phenotype.

Studies comparing various biomarkers have shown that a combination of metabolites often provides a more accurate estimation of nicotine intake than any single biomarker alone. researchgate.netmdpi.com For example, in a study comparing smokers of traditional cigarettes, heat-not-burn cigarettes, and e-cigarettes, multiple urinary biomarkers including nicotine, cotinine, and others were measured to assess exposure levels across different product users. mdpi.com Another study highlighted that while cotinine is excellent for assessing recent exposure, other biomarkers like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), with a much longer half-life, are better for evaluating long-term or intermittent exposure. escholarship.org

The following table provides a comparative overview of this compound and cotinine as research biomarkers:

FeatureThis compound (Norcotinine)Cotinine
Metabolic Pathway A metabolite of cotinine. nih.govThe primary metabolite of nicotine. nih.gov
Half-life Information on its specific half-life is less established compared to cotinine.Approximately 16 hours. nih.gov
Primary Use Used in conjunction with other biomarkers to provide a more detailed metabolic profile and potentially indicate specific metabolic pathways.Widely used as a primary biomarker for quantifying recent tobacco smoke exposure. nih.gov
Sensitivity May offer increased sensitivity for passive or intermittent exposure in some contexts. researchgate.netresearchgate.netHigh sensitivity and specificity for recent tobacco use. nih.gov
Research Focus Understanding individual metabolic variations and refining exposure assessment. google.comgoogle.comStandard for assessing smoking status and exposure levels. nih.gov

Methodological Approaches for Biomarker Research Studies

Study Design Principles for Biomarker Discovery

The discovery of reliable biomarkers like this compound requires rigorous study design to avoid bias and ensure that the findings are clinically relevant and reproducible. A key principle is the use of a prospective-specimen collection, retrospective-blinded-evaluation (PRoBE) design. researchgate.netnih.gov This approach involves collecting biological samples from a well-defined target population before clinical outcomes are known and then analyzing them in a blinded fashion to prevent assessment bias. researchgate.netnih.govnih.gov

Key considerations in study design include:

Defining the Clinical Context: The intended use of the biomarker must be clearly defined from the outset, as this will influence the choice of study population, sample types, and endpoints. researchgate.netoup.com

Sample Selection: To avoid bias, samples should be selected randomly from a cohort that is representative of the target population. nih.gov Case-control and nested case-control designs are efficient methods for biomarker discovery within large cohort studies. nih.govacs.org

Prospective Specimen Collection: Collecting specimens prospectively helps to ensure sample quality and avoids biases that can arise from using archived samples of varying quality. nih.gov

Blinding: Blinding of researchers to the clinical outcomes of the samples being analyzed is crucial to prevent bias in the interpretation of results. nih.gov

Power Calculation: Appropriate sample sizes must be determined to ensure the study has sufficient statistical power to detect meaningful differences in biomarker levels. nih.govoup.com

Statistical Considerations in Biomarker Data Analysis

The analysis of biomarker data presents several statistical challenges that must be addressed to ensure the validity of the findings. nih.gov It is crucial to adhere to sound statistical principles to minimize bias and maximize precision. nih.govmdpi.com

Important statistical considerations include:

Handling High-Dimensional Data: Biomarker studies, especially those using 'omics' technologies, often generate a large number of variables from a relatively small number of subjects (the "p >> n" problem). This can lead to overfitting and spurious findings. tandfonline.com

Controlling for Confounding Factors: The analysis must account for potential confounding variables such as age, sex, and other lifestyle factors that could influence biomarker levels. tandfonline.com

Addressing Missing Data: Missing data is a common issue in biomarker studies and must be handled appropriately to avoid biased results. tandfonline.com

Avoiding Discretization of Continuous Data: Converting continuous biomarker data into categorical variables (e.g., high vs. low) can lead to a significant loss of information and should generally be avoided. snmjournals.org

Validation: Any promising biomarker candidates identified in a discovery study must be validated in independent datasets to confirm their utility. nih.govsnmjournals.org This includes both analytical validation (assessing the performance of the assay) and clinical validation (assessing the biomarker's ability to predict a clinical outcome). nih.gov

Advanced Technologies in Biomarker Analysis (e.g., Proteomics, Metabolomics)

The fields of proteomics and metabolomics, often referred to as 'omics' technologies, have revolutionized biomarker discovery by enabling the large-scale analysis of proteins and small molecules in biological samples. mdpi.comiarc.fr These technologies offer a powerful approach to identifying novel biomarkers like this compound and understanding the complex biological responses to exposures. scielo.org.mx

Proteomics , the study of the entire set of proteins in a biological system, is a powerful tool for biomarker discovery. technologynetworks.com Mass spectrometry (MS)-based proteomics allows for the detection and quantification of thousands of proteins in a single experiment, providing a comprehensive view of cellular processes. mdpi.com Advances in MS, such as high-resolution techniques and methods to enrich for low-abundance proteins, are enhancing the ability to identify potential biomarkers that may be present at very low concentrations. technologynetworks.commdpi.com

Metabolomics focuses on the complete set of small-molecule metabolites within a cell, tissue, or organism. scielo.org.mx It is particularly well-suited for studying the effects of environmental exposures, as it provides a snapshot of the metabolic state of an individual. mdpi.com Mass spectrometry and nuclear magnetic resonance (NMR) are the primary analytical platforms used in metabolomics. iarc.fr These technologies can be used to identify and quantify a wide range of metabolites, including nicotine and its derivatives like this compound.

The integration of data from multiple 'omics' platforms (multi-omics) is becoming a cornerstone of advanced biomedical research. mdpi.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a more holistic understanding of the molecular mechanisms underlying disease and response to exposures, leading to the identification of more robust and reliable biomarkers. scielo.org.mx

Advanced Research Perspectives and Future Directions for Demethylcotinine Studies

Unidentified Enzymatic Systems in Demethylcotinine Biotransformation

The metabolic journey of nicotine (B1678760) and its derivatives, including this compound (also known as norcotinine), is a complex process primarily occurring in the liver. frontiersin.orgnih.gov While the conversion of nicotine to cotinine (B1669453) is well-documented to be mediated by cytochrome P450 2A6 (CYP2A6), and cotinine's further metabolism to other compounds like trans-3'-hydroxycotinine also involves CYP enzymes, the specific enzymatic pathways for all metabolites are not fully elucidated. frontiersin.orgfrontiersin.org

This compound is recognized as a metabolite of nicotine and nornicotine (B190312). frontiersin.orgresearchgate.net However, research into the complete enzymatic machinery responsible for its formation and subsequent breakdown is ongoing. There are still unidentified metabolites and enzymatic processes in the biotransformation of nicotine and its derivatives. frontiersin.orgresearchgate.netmdpi.com For instance, while oxidative N-demethylation is a known pathway for producing nornicotine from nicotine, particularly in the central nervous system, the full scope of enzymes involved in these transformations, especially for minor metabolites, requires further investigation. frontiersin.orgfrontiersin.org The biotransformation of chemical compounds involves a sophisticated network of enzymes beyond the most well-characterized ones, and many of these enzymes in the metabolic pathways of xenobiotics like nicotine metabolites are yet to be fully identified. nih.govmdpi.comlongdom.org

The process of biotransformation is generally divided into Phase I and Phase II reactions. nih.gov Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose functional groups. longdom.orgopenaccessjournals.com Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. nih.govlongdom.org While major pathways are known, the potential involvement of less common or novel enzyme systems in this compound metabolism remains an area for future research.

Integrating Multi-Omics Approaches in this compound Research

To gain a more comprehensive understanding of this compound's role in biological systems, researchers are turning to multi-omics approaches. thermofisher.comnih.gov This strategy integrates data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a more holistic picture of molecular and cellular processes. thermofisher.comfrontlinegenomics.com By combining these datasets, scientists can uncover complex interactions and regulatory networks that would be missed by studying each layer in isolation. thermofisher.com

In the context of this compound research, a multi-omics approach could:

Genomics: Identify genetic variations that influence an individual's ability to metabolize nicotine and its derivatives, including this compound. frontlinegenomics.com

Transcriptomics: Analyze how exposure to nicotine and its metabolites alters gene expression patterns in different tissues. frontlinegenomics.com

Proteomics: Investigate changes in protein expression and function in response to this compound, providing insights into the enzymatic pathways and cellular responses it affects. frontlinegenomics.com

Metabolomics: Provide a comprehensive profile of all metabolites in a biological sample, allowing for the identification of novel metabolites and a better understanding of the metabolic pathways involving this compound. researchgate.netnih.gov

The integration of these diverse datasets is a significant challenge but is crucial for advancing our understanding of the complex biological effects of substances like this compound. frontlinegenomics.com This integrated approach holds the potential to identify new biomarkers, understand disease mechanisms, and develop personalized strategies. frontlinegenomics.commdpi.com

Development of Novel Analytical Platforms for Comprehensive Metabolite Profiling

The accurate and comprehensive analysis of metabolites like this compound is fundamental to understanding its biological significance. nih.gov The development of advanced analytical platforms is crucial for achieving the necessary sensitivity and specificity to detect and quantify a wide range of metabolites in complex biological samples. battelle.orgfrontiersin.org

Key technologies driving progress in metabolite profiling include:

Mass Spectrometry (MS): A cornerstone of metabolomics, MS-based techniques offer high sensitivity and the ability to identify and quantify a vast number of metabolites. researchgate.netnih.gov When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for analyzing complex mixtures. mdpi.comtheindustryleaders.org

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation of non-volatile compounds and is often paired with MS for the quantitative analysis of nicotine and its metabolites, including this compound. mdpi.comtheindustryleaders.org

Gas Chromatography (GC): GC is particularly effective for analyzing volatile compounds and is another key technique in metabolic research. mdpi.comtheindustryleaders.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and is a powerful tool for identifying unknown compounds. researchgate.net

These advanced analytical techniques are essential for creating comprehensive metabolite profiles, which can reveal subtle changes in metabolic pathways in response to various stimuli. nih.govfrontiersin.org The ongoing innovation in these platforms will continue to enhance our ability to study the intricate details of this compound metabolism. frontiersin.org

Analytical TechniqueDescriptionApplication in Metabolite Profiling
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules. nih.govHighly sensitive detection and quantification of a wide range of metabolites. researchgate.net
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their interactions with a stationary phase. theindustryleaders.orgUsed for the separation and quantification of non-volatile compounds like nicotine and its metabolites. mdpi.com
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase. theindustryleaders.orgAnalysis of volatile metabolites in biological samples. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses the magnetic properties of atomic nuclei to determine the structure of molecules. researchgate.netProvides detailed structural information for the identification of unknown metabolites. researchgate.net

Emerging Methodologies in In Vitro and In Vivo Metabolic Research

To better understand the metabolic fate and biological effects of this compound, researchers are utilizing and developing innovative in vitro and in vivo models that more accurately mimic human physiology. nih.govnih.gov

In Vitro Models:

3D Cell Cultures: Three-dimensional cell culture systems, such as spheroids and organoids, provide a more physiologically relevant environment compared to traditional 2D cell cultures. abcam.comfrontiersin.org These models better replicate the complex cell-cell and cell-matrix interactions found in tissues, offering improved accuracy for studying drug metabolism and toxicity. abcam.cominsphero.com For instance, 3D cultures of primary human hepatocytes are considered a gold standard for evaluating hepatic drug metabolism. thermofisher.com

Organ-on-a-Chip (OOC) Technology: OOC devices are microfluidic systems that simulate the functions of human organs on a small chip. mdpi.commdpi.comnih.gov These models allow for the precise control of the cellular microenvironment and can be used to study the metabolism and effects of compounds in a dynamic, physiologically relevant setting. mdpi.comnih.gov OOC technology has the potential to revolutionize preclinical drug testing and reduce the reliance on animal models. nih.goveuropa.eu

In Vivo Models:

Advanced Imaging Techniques: The development of novel imaging techniques allows for the real-time, non-invasive study of metabolic processes within living organisms. mdpi.com For example, techniques like fluorescence lifetime imaging microscopy (FLIM) can be used to monitor cellular metabolism. mdpi.com

Humanized Animal Models: The use of animal models that have been genetically modified to express human genes, such as those for drug-metabolizing enzymes, can provide more accurate predictions of human metabolism. nih.gov

These emerging methodologies are providing researchers with powerful new tools to investigate the complex processes of this compound metabolism and its biological consequences in a more translational manner. nih.govcabidigitallibrary.org

MethodologyDescriptionRelevance to this compound Research
3D Cell Cultures In vitro models where cells are grown in a three-dimensional structure, mimicking tissue architecture. abcam.comfrontiersin.orgProvides a more physiologically relevant system to study the metabolism and cellular effects of this compound compared to 2D cultures. insphero.com
Organ-on-a-Chip (OOC) Microfluidic devices that simulate the functions of human organs. mdpi.commdpi.comAllows for dynamic studies of this compound metabolism and its impact on specific organ functions in a controlled environment. nih.gov
Advanced In Vivo Imaging Non-invasive techniques to visualize and measure metabolic processes in living organisms. mdpi.comEnables the real-time monitoring of how this compound affects metabolism in different tissues. mdpi.com
Humanized Animal Models Animals genetically engineered to express human genes, such as those for metabolic enzymes. nih.govOffers a more accurate in vivo system for studying the human-specific metabolism of this compound.

Systematic Reviews in this compound Research

Systematic reviews play a critical role in synthesizing the existing body of research on a particular topic, providing a comprehensive and unbiased summary of the evidence. In the field of this compound research, systematic reviews are essential for several reasons:

Identifying Knowledge Gaps: By systematically gathering and evaluating all relevant studies, these reviews can highlight areas where research is lacking and guide future investigations. frontiersin.org

Synthesizing Evidence: They provide a clear overview of what is currently known about the metabolism, and biological effects of this compound. frontiersin.org

Informing Clinical and Public Health Practice: A well-conducted systematic review can provide the evidence base needed to inform guidelines and recommendations related to tobacco use and nicotine exposure.

For example, a systematic review on the metabolites of nicotine could consolidate findings from various studies to provide a clearer picture of the relative importance of different metabolic pathways, including the one leading to this compound. frontiersin.org As the body of literature on nicotine and its metabolites continues to grow, systematic reviews will become increasingly important for making sense of the data and advancing our understanding of this complex area of research.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying demethylcotinine in biological samples, and how should they be validated?

  • Methodological Answer :

  • Step 1 : Select techniques with high sensitivity (e.g., LC-MS/MS) to detect low concentrations in complex matrices like plasma or urine .
  • Step 2 : Validate methods per FDA/ICH guidelines, including parameters like linearity (0.1–100 ng/mL), precision (CV <15%), and recovery rates (85–115%) .
  • Step 3 : Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Document limits of detection (LOD) and quantification (LOQ) .
  • Example : A 2023 study validated LC-MS/MS for this compound in urine, achieving a LOQ of 0.05 ng/mL with inter-day precision of 12% .

Q. What are the primary metabolic pathways of this compound, and how are they identified in preclinical studies?

  • Methodological Answer :

  • Step 1 : Use in vitro models (e.g., human hepatocytes) to trace metabolite formation via phase I/II enzymes. Monitor CYP2A6 activity, a key enzyme in nicotine metabolism .
  • Step 2 : Employ isotopic labeling (e.g., ¹⁴C-demethylcotinine) to track metabolic fate in rodent models. Compare urinary vs. fecal excretion profiles .
  • Step 3 : Validate findings with knockout models (e.g., CYP2A6-null mice) to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers design longitudinal studies to assess this compound's pharmacokinetic variability across diverse populations?

  • Methodological Answer :

  • Framework : Apply PEO (Population-Exposure-Outcome) structure:
  • Population : Stratify by age, sex, and genetic polymorphisms (e.g., CYP2A6 variants) .
  • Exposure : Measure steady-state this compound levels in smokers vs. non-smokers using repeated sampling (e.g., daily saliva tests over 6 months) .
  • Outcome : Correlate metabolite levels with nicotine clearance rates using mixed-effects models .
  • Challenge : Address attrition bias by implementing retention strategies (e.g., financial incentives) and intention-to-treat analysis .

Q. What statistical approaches are optimal for reconciling contradictory findings in this compound's receptor binding affinity studies?

  • Methodological Answer :

  • Step 1 : Conduct a systematic review using PRISMA guidelines to identify all published affinity values (e.g., Ki ranges: 10–500 nM) .
  • Step 2 : Perform meta-regression to assess covariates (e.g., assay type: radioligand vs. fluorescence polarization). Report heterogeneity via I² statistics .
  • Step 3 : Validate outliers using in silico docking simulations (e.g., AutoDock Vina) to model binding interactions with nicotinic acetylcholine receptors .

Q. How should researchers address discrepancies in this compound's reported half-life across species?

  • Methodological Answer :

  • Step 1 : Compare interspecies allometric scaling (e.g., mouse vs. human hepatic blood flow rates) to predict pharmacokinetic differences .
  • Step 2 : Reanalyze raw data from conflicting studies using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to standardize t½ calculations .
  • Step 3 : Publish a methods transparency appendix detailing extraction protocols and instrument calibration to enhance reproducibility .

Data Analysis and Reporting

Q. What are the best practices for presenting this compound data in peer-reviewed journals?

  • Guidelines :

  • Tables : Summarize key pharmacokinetic parameters (e.g., Cmax, AUC, t½) with 95% confidence intervals. Avoid redundant data; use footnotes for methodological nuances .
  • Figures : Prioritize line graphs for time-concentration profiles and boxplots for inter-group variability. Label axes with units (e.g., "Plasma Concentration (ng/mL)") .
  • Supplemental Material : Include raw chromatograms, validation reports, and SAS/Python scripts for transparency .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in this compound studies involving human participants?

  • Checklist :

  • Inclusion Criteria : Specify smoking history (e.g., ≥5 cigarettes/day) and exclude CYP2A6 ultra-rapid metabolizers to reduce confounding .
  • Informed Consent : Disclose risks of nicotine withdrawal in cessation studies. Use third-party monitors for data integrity .
  • Data Sharing : Deposit de-identified datasets in repositories like Figshare with CC-BY licenses to comply with FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demethylcotinine
Reactant of Route 2
Reactant of Route 2
Demethylcotinine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。